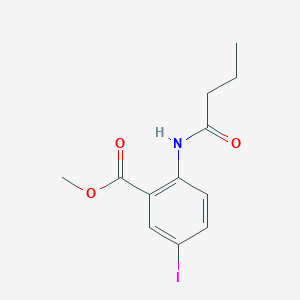

Methyl 2-butyramido-5-iodobenzoate

Description

Methyl 2-butyramido-5-iodobenzoate is a synthetic aromatic ester derivative characterized by a benzoate backbone substituted with a butyramido group (–NHCOC₃H₇) at the 2-position and an iodine atom at the 5-position. This compound is structurally related to Methyl 2-amino-5-iodobenzoate (synonyms include Methyl 5-iodoanthranilate), where the amino group (–NH₂) is replaced by a butyramido moiety . Applications of such halogenated benzoates often span pharmaceuticals, agrochemicals, and materials science, though specific uses for this compound require further study.

Properties

CAS No. |

1131587-16-0 |

|---|---|

Molecular Formula |

C12H14INO3 |

Molecular Weight |

347.15 g/mol |

IUPAC Name |

methyl 2-(butanoylamino)-5-iodobenzoate |

InChI |

InChI=1S/C12H14INO3/c1-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

QDXGNOXKZUNUDT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzoate Esters

Methyl 2-amino-5-iodobenzoate (C₈H₆INO₂):

- Key Differences: The absence of the butyramido group reduces lipophilicity (logP ≈ 2.1 vs. estimated 3.5 for the butyramido derivative). The amino group enables nucleophilic reactivity, whereas the butyramido group may enhance stability against oxidation .

- Synthesis: Prepared via iodination of methyl anthranilate, whereas the butyramido derivative likely requires amidation of the amino precursor with butyryl chloride.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ():

- Structural Contrast: Incorporates a benzimidazole core and a hydroxyethyl-benzylamino group, enabling hydrogen bonding and π-π stacking. The target compound’s iodine and ester groups favor halogen bonding and dipole interactions.

Halogenated Aromatic Esters

- Physicochemical Properties :

| Property | Methyl 2-Butyramido-5-Iodobenzoate | Methyl 5-Iodoanthranilate |

|---|---|---|

| Molecular Weight | ≈363.1 g/mol | ≈293.1 g/mol |

| logP (Estimated) | ≈3.5 | ≈2.1 |

| Functional Groups | Butyramido, Iodo, Ester | Amino, Iodo, Ester |

- Reactivity: The amino group in Methyl 5-iodoanthranilate undergoes diazotization, while the butyramido group resists such reactions, favoring stability in acidic conditions.

Natural Methyl Esters from Resins ()

Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester :

- Structural Comparison : These diterpene esters feature fused cyclohexane rings, contrasting with the planar aromatic system of this compound.

- Applications : Natural esters are used in traditional medicine and varnishes, whereas synthetic iodinated benzoates may serve as intermediates in drug synthesis.

Analytical and Spectroscopic Differences

NMR and FTIR Signatures

- ¹H NMR : The target compound’s aromatic protons (C5-I and C2-butyramido) exhibit deshielding (δ ≈ 7.5–8.5 ppm), distinct from methyl shikimate’s aliphatic protons (δ ≈ 3.0–5.0 ppm) .

- FTIR: Strong ester C=O stretch (~1740 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) differentiate it from non-amidated esters.

Chromatographic Behavior

- HPLC: The iodine atom increases retention time compared to non-halogenated analogs (e.g., methyl palmitate in ) due to enhanced molecular weight and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.